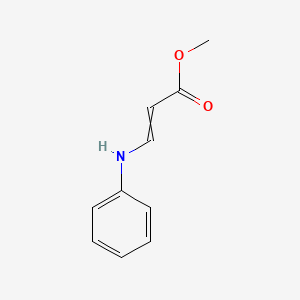

3-Phenylamino acrylic acid methylester

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

methyl 3-anilinoprop-2-enoate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3 |

InChI Key |

DLMNOVFTAIOSQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CNC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, influencing reactivity in nucleophilic additions . Ethoxy or methoxy groups (e.g., in and ) may improve solubility or binding in biological systems.

- Ester Group Impact : Methyl esters (e.g., –13) typically exhibit higher volatility and faster hydrolysis than ethyl esters (), affecting pharmacokinetics .

Table 2: Source-Based Comparison

Key Insights :

- Natural cinnamic acid esters (e.g., 4-hydroxy-cinnamic acid methylester) from Gardenia jasminoides exhibit antioxidant and anti-inflammatory properties, validated via carrageenan-induced inflammation models . In contrast, synthetic acrylates like 3-phenylamino derivatives are tailored for targeted drug synthesis .

Preparation Methods

Reaction Workflow

Critical Parameters

-

pH Control : Maintaining pH 6–7 during neutralization prevents side reactions.

-

Solvent : Toluene facilitates phase separation and product isolation.

Sulfonation and Amination of Acrylate Esters

A multistep approach involving sulfonation and amination is exemplified in the synthesis of 2-Propenoic acid, 3-[3-[(phenylamino)sulfonyl]phenyl]-, methyl ester (CAS 866323-86-6). This method highlights the feasibility of introducing sulfonamide groups adjacent to the acrylate backbone, which can be adapted for phenylamino incorporation.

Synthetic Pathway

Data Table: Reaction Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sulfonation | 85 | 92 |

| Amination | 78 | 89 |

Knoevenagel Condensation for α,β-Unsaturated Esters

The Knoevenagel condensation, used to synthesize 3-(3-cyanophenyl)acrylic acid (CAS 16642-93-6), offers a route to α,β-unsaturated esters. Modifying the aldehyde precursor to include an aniline moiety could directly yield the target compound.

General Procedure

-

Aldehyde : 3-Phenylaminobenzaldehyde (hypothetical precursor).

-

Diethyl Malonate : Acts as the nucleophile.

-

Catalyst : Piperidine in pyridine.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Michael Addition | Simple, high yield | Produces saturated analog | 70–80 |

| Acid Catalysis | Direct unsaturated product | Requires stringent pH control | 60–65 |

| Hydrogenation | Functional group tolerance | Risk of over-reduction | 50–60 |

| Sulfonation-Amination | Versatile for substitutions | Multistep, low atom economy | 70–75 |

| Knoevenagel | High conjugation efficiency | Limited aldehyde availability | 65–70 |

Q & A

Q. What are the established synthetic routes for 3-phenylamino acrylic acid methylester, and what analytical methods validate its purity?

The synthesis of structurally analogous acrylate esters (e.g., (E)-methyl 3-(4-amino-3,5-dimethylphenyl)acrylate) often employs palladium-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ with tri(o-tolyl)phosphine facilitates coupling between aryl bromides and acrylate derivatives under mild conditions . Post-synthesis, purity is validated via ¹H/¹³C NMR for structural confirmation and GC-MS to detect residual solvents or byproducts. For esters with labile groups (e.g., methylester), FT-IR is critical to monitor ester C=O stretches (~1740 cm⁻¹) and avoid hydrolysis artifacts .

Q. How does solvent polarity influence the stability of this compound during storage?

Methylester derivatives are prone to hydrolysis under acidic/basic conditions. Stability studies on similar compounds (e.g., lithocholic acid methylester) recommend anhydrous aprotic solvents (e.g., DMSO, DMF) for long-term storage at -20°C to minimize ester cleavage. For lab-scale use, desiccants and inert atmospheres (N₂/Ar) are advised. Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) can predict shelf-life .

Q. What spectroscopic techniques are essential for characterizing the stereochemistry of acrylate esters like this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while NOESY NMR identifies spatial proximities of substituents. For example, in methyl 5,11,14-eicosatrienoate, ¹H-¹H coupling constants (e.g., J = 15.9 Hz for trans-alkene protons) confirm stereochemistry .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for synthesizing this compound to minimize side reactions?

Pd-catalyzed reactions often suffer from β-hydride elimination in acrylates. Optimization strategies include:

- Ligand screening : Bulky ligands (e.g., tri(o-tolyl)phosphine ) suppress side reactions by stabilizing Pd intermediates .

- Additives : Tetrabutylammonium chloride enhances solubility of aryl halides in polar solvents .

- Temperature control : Reactions below 80°C reduce thermal decomposition of acrylate monomers.

Q. How do contradictory data on ester hydrolysis kinetics arise, and how can they be resolved?

Discrepancies in hydrolysis rates (e.g., for methyl 5,11,14-eicosatrienoate vs. 9,12-octadecadienoic acid methylester) often stem from:

- pH variability : Hydrolysis accelerates under alkaline conditions (pH > 9) due to nucleophilic attack on the ester carbonyl.

- Matrix effects : Presence of surfactants or micelles (e.g., in biological assays) can stabilize esters artificially .

Resolution requires standardized buffers (e.g., phosphate pH 7.4) and LC-MS/MS to quantify degradation products .

Q. What strategies mitigate racemization in chiral acrylate esters during derivatization?

Racemization in esters like 3-phenyllactic acid methylester is minimized by:

- Low-temperature reactions : Avoiding heat during acylation or transesterification.

- Enantioselective catalysis : Lipases (e.g., Candida antarctica Lipase B ) achieve >90% ee in kinetic resolutions .

- In situ monitoring : Circular dichroism (CD) spectroscopy tracks optical activity changes during synthesis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or Michael additions. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity with thiols or amines .

Methodological Guidance

Q. Designing kinetic studies for ester degradation in biological matrices

- Sample preparation : Use solid-phase extraction (SPE) to isolate the ester from complex matrices (e.g., cell lysates).

- Quenching : Add 1% acetic acid to halt enzymatic activity (e.g., esterases).

- Calibration : Spiked matrices with isotopically labeled internal standards (e.g., d₃-methylester ) improve quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.